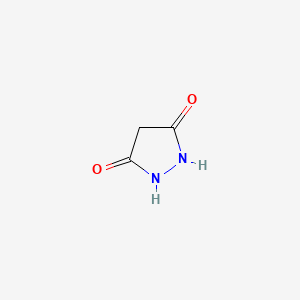

Pyrazolidine-3,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVKOMHCDKATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346761 | |

| Record name | 3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-71-2 | |

| Record name | 3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyrazolidine-3,5-dione Core: A Historical and Technical Guide for Drug Development Professionals

An in-depth exploration of the history, synthesis, and mechanism of action of the pyrazolidine-3,5-dione scaffold, a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide provides a comprehensive overview of the this compound core, a privileged scaffold in medicinal chemistry. From its serendipitous discovery to its pivotal role in the development of potent anti-inflammatory agents, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative physicochemical data, and visualizations of key pathways are presented to facilitate a deeper understanding and inspire further innovation in this field.

A Rich History: From Obscure Dyes to Potent Therapeutics

The journey of this compound derivatives into the realm of medicine is a fascinating tale of chemical exploration and serendipitous discovery. The parent company, J. R. Geigy AG, founded in Basel, Switzerland, in 1758, initially focused on the sale of materials, chemicals, and dyes.[1] It wasn't until 1938 that a dedicated pharmaceutical research department was established.[1]

The breakthrough came in 1949 when the Swiss pharmaceutical company Geigy introduced Phenylbutazone (B1037), a derivative of the this compound core, for the treatment of rheumatoid arthritis and gout.[2][3] Initially investigated as a solubilizing agent for aminopyrine, its own potent anti-inflammatory properties were soon recognized.[2] Marketed as Butazolidin, it offered significant relief for patients with inflammatory conditions.[1][2]

However, the widespread use of Phenylbutazone in humans revealed a significant risk of serious adverse effects, including gastrointestinal issues and potentially fatal blood dyscrasias like aplastic anemia.[4] These safety concerns led to severe restrictions on its use in humans by the 1980s.[4] Despite its decline in human medicine, Phenylbutazone found a new and lasting role in veterinary medicine, particularly for the management of pain and inflammation in horses.[2][4]

The exploration of the this compound scaffold continued, leading to the development of other important derivatives. Sulfinpyrazone, another notable derivative, was developed as a uricosuric agent for the treatment of gout.[5][6] It functions by increasing the excretion of uric acid in the urine.[5][6] Another key derivative, Oxyphenbutazone, is an active metabolite of phenylbutazone and was also used for its anti-inflammatory properties.[7]

The enduring legacy of the this compound core lies in its contribution to the understanding of anti-inflammatory drug action and its role as a foundational scaffold for the design of new therapeutic agents.

Physicochemical Properties of Key this compound Derivatives

A summary of the key physicochemical properties of Phenylbutazone, Sulfinpyrazone, and Oxyphenbutazone is provided in the table below for easy comparison.

| Property | Phenylbutazone | Sulfinpyrazone | Oxyphenbutazone |

| Molecular Formula | C₁₉H₂₀N₂O₂ | C₂₃H₂₀N₂O₃S | C₁₉H₂₀N₂O₃ |

| Molar Mass | 308.38 g/mol | 404.48 g/mol | 324.37 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 104-107 °C | 131-135 °C | 124-125 °C |

| Solubility | Practically insoluble in water, soluble in alkaline solutions and organic solvents like ethanol (B145695), DMSO, and DMF.[8][9] | Slightly soluble in water, alcohol, and ether. Soluble in acetone (B3395972) and aqueous alkali. | Very slightly soluble in water, soluble in alcohol, ether, and chloroform. |

| UV λmax | 242 nm | ~245 nm | ~254 nm |

| pKa | 4.5 | 2.8 | 4.7 |

Experimental Protocols for Synthesis

The synthesis of the this compound core and its derivatives has been approached through various methods, from classical condensation reactions to more modern microwave-assisted techniques. Below are detailed protocols for key synthetic procedures.

Classical Condensation for 1-Phenylthis compound

This method represents the traditional approach to constructing the this compound ring.[4]

Materials:

-

Diethyl malonate

-

Phenylhydrazine

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

Phenylhydrazine is then added to the reaction mixture.

-

The solution is refluxed for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 1-phenylthis compound.[4]

General Synthesis of Substituted Pyrazolidine-3,5-diones

This procedure outlines a common pathway for synthesizing substituted derivatives, starting from a substituted benzoic acid.[10][11]

Step 1: Esterification of Substituted Benzoic Acid

-

One mole of the substituted benzoic acid is dissolved in 70-80 mL of methanol (B129727) in a round-bottom flask.

-

1.5-2.0 mL of sulfuric acid is carefully added.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, an equal volume of water is added to the mixture.

-

The separated ester is extracted and purified.

Step 2: Hydrazide Formation

-

The ester from Step 1 is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.

-

The mixture is refluxed for several hours.

-

Upon cooling, the hydrazide precipitates and is collected by filtration.

Step 3: Cyclization to form this compound

-

An equimolar quantity of the substituted hydrazide from Step 2 is reacted with diethyl malonate.[11]

-

A catalytic amount of a base, such as sodium ethoxide, is added.

-

The mixture is heated under reflux for an extended period.

-

After cooling and acidification, the substituted this compound precipitates and is purified by recrystallization.[11]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary mechanism of action for the anti-inflammatory effects of this compound derivatives like Phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[12]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and in cancerous tissues.[12]

By inhibiting both COX-1 and COX-2, Phenylbutazone and related compounds reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The inhibition of COX-1 is also responsible for some of the adverse gastrointestinal effects associated with these drugs.

The signaling pathway illustrating the role of COX enzymes and their inhibition is depicted below.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazolidine-3,5-diones.

Experimental Workflow: From Synthesis to Evaluation

The discovery and development of new this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation. A generalized experimental workflow is illustrated in the diagram below.

Caption: A generalized experimental workflow for the development of this compound-based drugs.

Conclusion

The this compound core remains a significant scaffold in medicinal chemistry, with a rich history and a well-understood mechanism of action. While the initial promise of its early derivatives was tempered by safety concerns, the knowledge gained has been invaluable for the development of safer and more effective anti-inflammatory drugs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, encouraging further exploration and innovation in this important class of therapeutic agents. The detailed protocols, compiled data, and visual representations of key processes aim to facilitate a comprehensive understanding and spark new avenues of research.

References

- 1. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylbutazone(50-33-9) IR Spectrum [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of Pyrazolidine-3,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidine-3,5-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A thorough understanding of the structural characteristics of these derivatives is paramount for drug design, development, and quality control. This technical guide provides an in-depth overview of the key spectroscopic techniques used to elucidate the structures of this compound derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon and hydrogen framework.

Proton NMR provides insights into the electronic environment of hydrogen atoms within the molecule. The chemical shifts are influenced by the substituents on the this compound ring.

Key ¹H NMR Spectral Features:

-

C4-H Proton: For monosubstituted derivatives at the C4 position, the methine proton typically appears as a singlet or a multiplet depending on adjacent protons. Its chemical shift is sensitive to the nature of the substituent.

-

N-H Protons: The protons on the nitrogen atoms of the pyrazolidine (B1218672) ring can be observed, though their signals may be broad and are exchangeable with D₂O.

-

Aromatic Protons: Substituents such as phenyl groups on the nitrogen atoms will show characteristic signals in the aromatic region (typically δ 7.0-8.0 ppm).

-

Substituent Protons: The protons of the various substituents at C4 or on the N-phenyl rings will have their own characteristic chemical shifts.

Carbon-13 NMR is crucial for confirming the carbon skeleton of this compound derivatives.

Key ¹³C NMR Spectral Features:

The carbonyl carbons of the this compound ring are particularly characteristic.[3]

-

C3 and C5 Carbonyls: These carbons typically resonate in the downfield region of the spectrum, reflecting their deshielded nature. The chemical shifts for the carbonyl carbons of the this compound nucleus are generally observed in the range of δ 165.5 – 170.3 ppm.[1][3]

-

Aromatic Carbons: Phenyl substituents on the nitrogen atoms exhibit signals between δ 128.3 to 140.8 ppm.[3]

-

Amide Carbons: Carbons of amide groups within substituents are typically found between δ 165.8 and 168.3 ppm.[3]

Table 1: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core

| Carbon Atom | Chemical Shift Range (ppm) | Reference |

| C3 and C5 (Carbonyls) | 165.5 – 170.3 | [1][3] |

| Aromatic Carbons (N-Phenyl) | 128.3 – 140.8 | [3] |

| Amide Carbons (Substituent) | 165.8 – 168.3 | [3] |

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Parameters: Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 0-220 ppm, proton decoupling, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, this technique is particularly useful for identifying the characteristic carbonyl and N-H groups.

Key IR Absorption Bands:

The IR spectra of this compound derivatives show characteristic absorption bands corresponding to their functional groups.[3]

-

C=O Stretching: The two carbonyl groups in the this compound ring give rise to strong absorption bands. These are typically observed in the range of 1700-1705 cm⁻¹.[3]

-

N-H Stretching: The N-H bonds of the pyrazolidine ring exhibit stretching vibrations in the region of 3100-3250 cm⁻¹.[3]

-

C-H Stretching: Aromatic C-H stretching is observed around 3062 cm⁻¹, while alkane C-H stretching appears around 2943 cm⁻¹.[3]

-

C=C Stretching: Aromatic C=C bond stretching vibrations are typically seen at 1460 cm⁻¹ and 1618 cm⁻¹.[3]

-

C-N Stretching: The C-N stretching vibration is usually observed around 1540 cm⁻¹.[3]

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| >C=O (this compound) | 1700 - 1705 | Strong | [3] |

| >N-H | 3100 - 3250 | Medium | [3] |

| Aromatic C-H | ~3062 | Medium | [3] |

| Alkane C-H | ~2943 | Medium | [3] |

| Amide C=O | ~1646 | Strong | [3] |

| >C-N | ~1540 | Medium | [3] |

| Aromatic C=C | 1460, 1618 | Medium | [3] |

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound derivative with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Key Mass Spectrometry Features:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight of the this compound derivative. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound derivatives may involve the cleavage of substituents at the C4 position, or the rupture of the pyrazolidine ring itself.

Table 3: Example Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| 1-(1-((dimethylamino)methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylthis compound derivatives | ESI-MS | 390, 410, 418, etc. | Varies by structure | [5] |

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is chosen based on the analyte's properties. Common methods include Electron Ionization (EI), Electrospray Ionization (ESI), and Fast Atom Bombardment (FAB).[1]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, this technique can be used to study conjugation and the effects of substituents on the electronic structure. The absorption maxima (λ_max) are influenced by the extent of conjugation in the molecule. While specific data is sparse in the literature, merocyanine (B1260669) dyes based on 1,2-diphenyl-3,5-pyrazolidinedione have been studied for their absorption and fluorescence spectra in various solvents.

Visualizing Workflows and Mechanisms

The synthesis of substituted pyrazolidine-3,5-diones often follows a multi-step pathway, starting from readily available materials.[1][3] This can be visualized as a logical workflow.

Caption: General synthesis workflow for substituted pyrazolidine-3,5-diones.

Many this compound derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] The binding of these derivatives to the active site of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Proposed mechanism of COX-2 inhibition by this compound derivatives.

Conclusion

The structural characterization of this compound derivatives is a critical aspect of their development as therapeutic agents. A combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, provides a comprehensive understanding of their molecular architecture. This guide has outlined the key spectral features and experimental protocols necessary for the effective analysis of this important class of compounds, providing a valuable resource for researchers in the field of drug discovery.

References

- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 2. researchgate.net [researchgate.net]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of pyrazolidine-3,5-diones, a core scaffold in numerous pharmacologically active compounds. A thorough understanding of their ¹H and ¹³C NMR spectra is essential for unambiguous structure elucidation, purity assessment, and facilitating drug discovery and development efforts.

Core Structure and NMR Spectral Features of Pyrazolidine-3,5-diones

The pyrazolidine-3,5-dione ring system presents characteristic NMR signals that are influenced by substitution at the N1, N2, and C4 positions. The protons and carbons of the heterocyclic core, particularly the C4-H proton and the C3/C5 carbonyl carbons, are key diagnostic markers.

Tabulated ¹H and ¹³C NMR Data

The following tables summarize representative ¹H and ¹³C NMR data for a series of substituted pyrazolidine-3,5-diones, providing a valuable reference for researchers in this field.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Representative Pyrazolidine-3,5-diones

| Compound | Solvent | N-H (δ, ppm) | C4-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Signals (δ, ppm) |

| 1,2-Diphenylthis compound | CDCl₃ | - | 3.65 (s, 2H) | 7.20-7.50 (m, 10H) | - |

| 4-Butyl-1,2-diphenylthis compound (Phenylbutazone) | CDCl₃ | - | 3.85 (t, J=7.2 Hz, 1H) | 7.10-7.40 (m, 10H) | 0.90 (t, J=7.0 Hz, 3H), 1.35 (m, 2H), 2.10 (m, 2H) |

| 4-(4-Hydroxybenzylidene)-1,2-diphenylthis compound | DMSO-d₆ | - | - | 6.85 (d, J=8.5 Hz, 2H), 7.30-7.60 (m, 10H), 7.90 (d, J=8.5 Hz, 2H) | 8.15 (s, 1H, =CH), 10.1 (s, 1H, OH) |

| 4-Methyl-1-phenylthis compound | DMSO-d₆ | 10.8 (br s, 1H) | 3.60 (q, J=7.5 Hz, 1H) | 7.20-7.50 (m, 5H) | 1.35 (d, J=7.5 Hz, 3H) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Pyrazolidine-3,5-diones

| Compound | Solvent | C=O (C3 & C5) (δ, ppm) | C4 (δ, ppm) | Aromatic-C (δ, ppm) | Other Signals (δ, ppm) |

| 1,2-Diphenylthis compound | CDCl₃ | 168.5 | 45.2 | 125.8, 128.9, 129.3, 138.1 | - |

| 4-Butyl-1,2-diphenylthis compound (Phenylbutazone) | CDCl₃ | 171.0 | 58.5 | 126.0, 128.5, 129.0, 138.5 | 13.8, 22.5, 30.1 |

| 4-(4-Hydroxybenzylidene)-1,2-diphenylthis compound | DMSO-d₆ | 165.5, 167.0 | 115.0 | 116.2, 124.5, 126.8, 128.9, 129.5, 132.8, 137.5, 160.5 | 145.1 (=CH) |

| 4-Methyl-1-phenylthis compound | DMSO-d₆ | 172.5, 175.0 | 48.0 | 121.5, 126.0, 129.2, 139.0 | 15.5 |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) or the residual solvent peak. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Broad signals are denoted as br.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Sample Purity: Ensure the this compound derivative is of high purity, as impurities can complicate spectral interpretation. Purification is typically achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., N-H).

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

-

Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 4-16 scans are generally adequate for routine ¹H NMR.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be required depending on the sample concentration and the desired signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are valuable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. Quaternary carbons are absent in all DEPT spectra.

Visualizing Experimental and Logical Workflows

General Workflow for Synthesis and Characterization

The synthesis of substituted pyrazolidine-3,5-diones typically involves a multi-step process, followed by thorough characterization to confirm the structure and purity of the final product.

Caption: General workflow for the synthesis and characterization of pyrazolidine-3,5-diones.

NMR Data Interpretation Workflow

A systematic approach to interpreting NMR spectra is essential for accurate structure elucidation.

Caption: Logical workflow for NMR-based structure elucidation of pyrazolidine-3,5-diones.

Signaling Pathway: Mechanism of Anti-inflammatory Action

Many this compound derivatives, such as phenylbutazone, exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Caption: Inhibition of the COX pathway by pyrazolidine-3,5-diones.

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of pyrazolidine-3,5-diones. By utilizing the provided data, protocols, and workflows, researchers can confidently and accurately analyze this important class of heterocyclic compounds.

Crystal Structure of Unsubstituted Pyrazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and experimental aspects of unsubstituted pyrazolidine-3,5-dione. While the definitive single-crystal X-ray diffraction data has been published, its detailed numerical values are not widely accessible. This document, therefore, synthesizes the available information on its synthesis, and spectroscopic characterization, and presents a generalized experimental protocol for its crystal structure determination.

Introduction

This compound is a five-membered heterocyclic organic compound containing two nitrogen atoms and two carbonyl groups. This core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The biological activity of these compounds is often linked to the acidity of the proton at the C4 position, which is influenced by the two adjacent carbonyl groups. A thorough understanding of the crystal structure of the parent, unsubstituted this compound is fundamental for the rational design of novel derivatives with enhanced therapeutic profiles.

Synthesis of Unsubstituted this compound

The synthesis of unsubstituted this compound has been reported to be challenging, with some earlier attempts resulting in polymeric products. A successful method involves the cyclization of malonic acid ethyl ester hydrazide.

A common synthetic approach for the broader class of pyrazolidine-3,5-diones involves the condensation of a malonic acid derivative with a hydrazine (B178648) derivative. For the unsubstituted compound, this typically involves the reaction of diethyl malonate with hydrazine hydrate.

Spectroscopic and Physicochemical Properties

The characterization of the this compound core is typically achieved through a combination of spectroscopic methods.

| Property | Data |

| Molecular Formula | C₃H₄N₂O₂ |

| Molecular Weight | 100.08 g/mol |

| ¹³C NMR (in DMSO-d₆) | The carbonyl carbons of the this compound nucleus typically appear in the range of δ 165.5 – 170.3 ppm.[1] The methylene (B1212753) carbon (C4) would be expected at a significantly different chemical shift. |

| IR Spectroscopy | Characteristic absorption bands are expected for the N-H and C=O functional groups. The C=O stretching vibrations in this compound systems are typically observed around 1700-1705 cm⁻¹.[1] |

Crystal Structure Analysis

The molecular geometry of unsubstituted this compound has been determined by single-crystal X-ray analysis, as reported by G. Weber, G. Mann, H. Wilde, and S. Hauptmann in Zeitschrift für Chemie in 1987. However, the detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles, are not available in commonly accessible crystallographic databases.

The this compound ring is expected to be nearly planar. The crystal packing is likely dominated by intermolecular hydrogen bonding between the N-H donors and the carbonyl oxygen acceptors of adjacent molecules, leading to the formation of supramolecular assemblies such as chains or sheets.

Experimental Protocols

Synthesis and Crystallization

A general procedure for the synthesis and crystallization of unsubstituted this compound is as follows:

-

Synthesis: Malonic acid ethyl ester hydrazide is subjected to cyclization in a methanolic solution in the presence of a base such as sodium methanolate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound at room temperature.

Single-Crystal X-ray Diffraction

The following outlines a standard protocol for the determination of the crystal structure of a small organic molecule like this compound.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The positions of the atoms in the unit cell are determined ab initio using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using software tools to check for consistency and identify any potential issues with the model.

Logical Relationships in Structure-Activity

The structural features of the this compound core are directly related to its chemical reactivity and biological activity.

Conclusion

The unsubstituted this compound serves as a crucial starting point for the development of a wide range of therapeutic agents. While a definitive crystal structure has been reported, the lack of readily available detailed crystallographic data highlights a gap in the public scientific record. The information and protocols presented in this guide provide a foundational understanding for researchers working with this important heterocyclic scaffold. Further efforts to obtain and deposit the crystallographic information for unsubstituted this compound into public databases would be of significant benefit to the scientific community.

References

The Pyrazolidine-3,5-dione Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolidine-3,5-dione nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2][3][4] This five-membered ring system, characterized by two adjacent nitrogen atoms and two carbonyl groups, serves as the foundation for numerous therapeutic agents.[2] Marketed drugs such as the anti-inflammatory agent Phenylbutazone and the uricosuric agent Sulfinpyrazone feature this core structure, highlighting its clinical significance.[2][5][6] The continued interest in this scaffold stems from its synthetic accessibility and the tunable nature of its biological effects through targeted structural modifications.[3][4]

This guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.

Synthesis of the this compound Core

The construction of the this compound ring is most commonly achieved through the condensation of a hydrazine (B178648) derivative with a malonic acid derivative, typically a diethyl malonate. Variations of this method, including classical condensation, microwave-assisted synthesis, and multi-component reactions, offer different advantages in terms of reaction time, yield, and purity.[7]

A general synthetic workflow for the preparation and evaluation of this compound derivatives is outlined below.

Experimental Protocols

Classical Condensation for 1-Phenylthis compound [7]

-

Materials: Diethyl malonate, Phenylhydrazine, Sodium ethoxide, Absolute ethanol (B145695), Hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

Phenylhydrazine is then added to the reaction mixture, and the solution is refluxed for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 1-phenylthis compound.

-

Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones [7]

-

Materials: Diethyl malonate, Hydrazine hydrate, Aromatic aldehyde (e.g., benzaldehyde), Ethanol, Catalytic amount of piperidine (B6355638).

-

Procedure:

-

In a microwave-safe vessel, diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine are mixed in ethanol.

-

The vessel is sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.

-

After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 4,4-disubstituted this compound.

-

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4]

Anti-inflammatory Activity

The anti-inflammatory properties of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[6][8][9] Phenylbutazone, for example, is a non-selective inhibitor of both COX-1 and COX-2.[6]

Structure-Activity Relationship for Anti-inflammatory Activity:

The anti-inflammatory activity of pyrazolidine-3,5-diones is significantly influenced by the nature of the substituents on the core structure.[2][10]

Key SAR findings include:

-

Acidity at C4: The presence of an acidic proton at the C4 position is crucial for anti-inflammatory activity.[2][10] Elimination of this acidity, for instance by dialkylation at the C4 position, abolishes this activity.[10]

-

Substituents at C4: The nature of the substituent at the C4 position influences potency. A keto group in the γ-position of a butyl side chain can produce an active compound.[10]

-

Substitution on Nitrogen Atoms: The presence of phenyl groups on the nitrogen atoms is often associated with potent anti-inflammatory and analgesic activity.[10][11]

-

Aromatic Ring Substitution: Para-substitution on the phenyl rings with electron-withdrawing groups like chloro or nitro can lead to optimal activity.[11][12]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Species | % Inhibition of Edema |

| Phenylbutazone | COX-1 | 100 | Equine | 48 |

| Phenylbutazone | COX-2 | 3 | Equine | 48 |

| Indomethacin (Reference) | COX-1 | 10 | - | 70 |

| Indomethacin (Reference) | COX-2 | 3 | - | 70 |

Data is illustrative and compiled from representative studies.[13]

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][3][5] Their mechanisms of action can be diverse, including the induction of apoptosis through the activation of caspases and inhibition of cyclin-dependent kinases (CDKs).[1][5]

Quantitative Data: Anticancer Activity (IC50 in µM)

| Compound ID | MGC-803 (Gastric) | Bcap-37 (Breast) | SGC-7901 (Gastric) | A549 (Lung) |

| 4u | 5.1 ± 0.2 | 10.1 ± 0.5 | 6.2 ± 0.3 | 8.3 ± 0.4 |

| 4s | 12.3 ± 0.6 | 15.4 ± 0.7 | 13.5 ± 0.6 | 16.1 ± 0.8 |

| 4t | 10.5 ± 0.5 | 13.2 ± 0.6 | 11.8 ± 0.5 | 14.7 ± 0.7 |

| 4v | 14.8 ± 0.7 | 18.9 ± 0.9 | 16.2 ± 0.8 | 19.5 ± 1.0 |

| 4w | 11.6 ± 0.5 | 14.5 ± 0.7 | 12.9 ± 0.6 | 15.3 ± 0.7 |

Data adapted from a study on 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[5]

| Compound ID | HePG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |

| VII | 2.86 | 4.59 | 3.65 |

| VIII | 5.33 | 8.14 | 6.47 |

| X | 4.19 | 6.28 | 5.71 |

| XIII | 6.57 | 9.54 | 7.97 |

Data from a study on novel this compound derivatives.[1]

Antimicrobial Activity

The this compound scaffold has also been explored for the development of antimicrobial agents.[1][14] Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can involve the inhibition of essential enzymes in microorganisms, such as those involved in cell wall biosynthesis.[3][14]

Quantitative Data: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | P. mirabilis | P. aeruginosa |

| RS-2 | 30 | 50 | 70 | 70 |

| RS-6 | 30 | 50 | 50 | 50 |

| RS-9 | 30 | 50 | 50 | 50 |

| RS-10 | 30 | 50 | 50 | 50 |

Data from a study on substituted pyrazolidine-3,5-diones.[11]

Conclusion

The this compound core remains a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the extensive research into its biological activities has provided a solid foundation for future drug discovery efforts. The structure-activity relationships elucidated to date offer valuable guidance for the rational design of next-generation this compound-based drugs with improved potency and selectivity for a range of therapeutic targets. Further exploration of this remarkable scaffold is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

The Nexus of Structure and Activity: A Deep Dive into 3,5-Pyrazolidinediones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,5-pyrazolidinedione core is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. From potent anti-inflammatory and analgesic agents to promising antimicrobial and anticancer candidates, the versatility of this heterocyclic ring system has captured the attention of drug discovery programs for decades. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3,5-pyrazolidinedione derivatives, with a focus on their anti-inflammatory and antimicrobial properties. Detailed experimental protocols for key biological assays and a generalized synthetic scheme are provided to facilitate further research and development in this area.

Core Structure-Activity Relationships

The biological activity of 3,5-pyrazolidinedione derivatives is intricately linked to the nature and position of substituents on the heterocyclic core and its appended phenyl rings. Key SAR principles have been elucidated through numerous studies, providing a roadmap for the rational design of more potent and selective agents.

A fundamental requirement for the anti-inflammatory activity of many 3,5-pyrazolidinediones is the presence of an acidic proton at the C-4 position of the pyrazolidinedione ring.[1][2] The dicarbonyl functions at the 3- and 5-positions enhance the acidity of this proton.[1][2] Eliminating this acidity, for instance through 4,4-dialkyl substitution, abolishes anti-inflammatory activity.[1][2]

Substitution at the C-4 position with a single alkyl group, particularly an n-butyl group, has been shown to enhance anti-inflammatory activity.[2] Furthermore, the nature of substituents on the phenyl rings plays a critical role. For instance, the presence of electron-withdrawing groups, such as nitro and chloro groups, at the para position of a phenyl ring attached to the pyrazolidinedione nucleus is associated with increased anti-inflammatory and antimicrobial activity.[3][4] In some well-known derivatives like phenylbutazone, the presence of two phenyl groups is considered essential for both anti-inflammatory and analgesic effects.[1]

Quantitative Analysis of Biological Activity

To provide a clearer understanding of the SAR, the following tables summarize quantitative data from representative studies on the anti-inflammatory and antimicrobial activities of 3,5-pyrazolidinedione derivatives.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition for a series of synthesized 3,5-pyrazolidinedione derivatives.

Table 1: Anti-inflammatory Activity of Substituted 3,5-Pyrazolidinedione Derivatives (RS-1 to RS-10) in Carrageenan-Induced Rat Paw Edema Assay [4]

| Compound | R | R' | % Edema Inhibition (at 4h) |

| RS-1 | H | H | 15.28 |

| RS-2 | H | Cl | 25.00 |

| RS-3 | H | NO2 | 19.44 |

| RS-4 | H | OCH3 | 12.50 |

| RS-5 | H | OH | 9.72 |

| RS-6 | Cl | H | 30.56 |

| RS-7 | Cl | Cl | 22.22 |

| RS-8 | Cl | NO2 | 27.78 |

| RS-9 | NO2 | H | 36.11 |

| RS-10 | NO2 | Cl | 40.28 |

| Indomethacin (Standard) | - | - | 62.50 |

Note: The specific structures of the R and R' substituents on the phenyl rings were not fully detailed in the source document.

Antimicrobial Activity

The antimicrobial potential of 3,5-pyrazolidinedione derivatives has been investigated against a range of bacterial and fungal pathogens. The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrazolidine-dione substituted 4-quinolone derivatives.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 3,5-Pyrazolidine-dione Substituted 4-Quinolone Derivatives (5A-5H) [5]

| Compound | S. aureus | B. subtilis | E. coli | S. species | C. albicans | A. niger |

| 5A | 102 | 102 | 104 | 98 | 78 | 82 |

| 5B | 94 | 102 | 92 | 120 | 88 | 90 |

| 5C | 102 | 102 | 104 | 98 | 88 | 92 |

| 5D | 94 | 102 | 92 | 120 | 94 | 98 |

| 5E | 86 | 74 | 88 | 90 | 98 | 102 |

| 5F | 118 | 88 | 114 | 96 | 62 | 66 |

| 5G | 66 | 64 | 66 | 68 | 78 | 64 |

| 5H | 102 | 118 | 118 | 106 | 82 | 84 |

| Ciprofloxacin (Standard) | 8 | 10 | 12 | 6 | - | - |

| Fluconazole (Standard) | - | - | - | - | 10 | 12 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. The following sections provide methodologies for the synthesis and biological evaluation of 3,5-pyrazolidinedione derivatives.

General Synthesis of 4-Substituted-1,2-diphenyl-3,5-pyrazolidinediones

The synthesis of the 3,5-pyrazolidinedione core is typically achieved through the condensation of a substituted diethyl malonate with 1,2-diphenylhydrazine. The following is a general procedure:

Step 1: Synthesis of Substituted Diethyl Malonate A variety of substituted diethyl malonates can be synthesized or are commercially available. For example, to synthesize diethyl n-butylmalonate, diethyl malonate is reacted with sodium ethoxide followed by n-butyl bromide.

Step 2: Condensation to form the Pyrazolidinedione Ring

-

To a solution of sodium ethoxide in absolute ethanol, add 1,2-diphenylhydrazine.

-

To this mixture, add the substituted diethyl malonate (e.g., diethyl n-butylmalonate) dropwise with stirring.

-

Reflux the reaction mixture for an extended period (e.g., 18-24 hours).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-substituted-1,2-diphenyl-3,5-pyrazolidinedione.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This widely used model assesses the ability of a compound to reduce acute inflammation.

-

Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight with free access to water before the experiment.

-

Groups: The animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.

-

Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Media Preparation: Prepare Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a positive control for the assay.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The biological effects of 3,5-pyrazolidinediones are mediated through various molecular mechanisms. Understanding these pathways is crucial for designing next-generation therapeutics with improved efficacy and safety profiles.

Inhibition of Cyclooxygenase (COX) Pathway

A primary mechanism of anti-inflammatory action for many 3,5-pyrazolidinediones is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.

Inhibition of the Cyclooxygenase (COX) Pathway by 3,5-Pyrazolidinediones.

Modulation of f-Met-Leu-Phe (fMLP) Receptor Signaling

Certain 3,5-pyrazolidinedione derivatives have been shown to interact with the N-formyl peptide receptor (FPR), which is a key player in the chemotactic response of neutrophils to bacterial infection. By antagonizing this receptor, these compounds can modulate the inflammatory response.

Modulation of f-Met-Leu-Phe (fMLP) Receptor Signaling by 3,5-Pyrazolidinediones.

Inhibition of Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A)

More recently, 3,5-pyrazolidinediones have been identified as inhibitors of DYRK1A, a kinase implicated in a variety of cellular processes, including cell proliferation and neuronal development. Inhibition of DYRK1A represents a potential therapeutic strategy for certain cancers and neurodegenerative diseases.

Inhibition of DYRK1A Signaling by 3,5-Pyrazolidinediones.

Conclusion and Future Directions

The 3,5-pyrazolidinedione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a solid foundation for the design of new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets, which will enable more sophisticated in silico design and optimization. Furthermore, exploring the therapeutic potential of 3,5-pyrazolidinediones in a wider range of diseases, driven by a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolidine-3,5-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidine-3,5-diones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering advantages such as shorter reaction times, higher yields, and often improved product purity.[2][3] These application notes provide detailed protocols for the efficient synthesis of pyrazolidine-3,5-dione derivatives using microwave irradiation, tailored for researchers in drug discovery and development.

General Workflow for Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrazolidine-3,5-diones can be efficiently performed through a one-pot, multi-component reaction. This approach enhances pot- and step-economy, making it an attractive method for library synthesis in drug discovery.[4][5][6] The general workflow involves the condensation of a β-ketoester with a substituted hydrazine (B178648), often in the presence of an aldehyde for further functionalization, under microwave irradiation.

Caption: General workflow for one-pot microwave-assisted synthesis.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of pyrazolone (B3327878) derivatives, which share a common synthetic pathway with pyrazolidine-3,5-diones. These can be adapted for the synthesis of various substituted pyrazolidine-3,5-diones.

Protocol 1: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones under Solvent-Free Conditions

This protocol is adapted from a method for the synthesis of 4-arylidenepyrazolone derivatives, which involves the condensation of a β-ketoester, a hydrazine, and an aldehyde.[2]

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

Substituted hydrazine (e.g., 3-nitrophenylhydrazine)

-

Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine the β-ketoester (e.g., 0.45 mmol), substituted hydrazine (e.g., 0.3 mmol), and aromatic aldehyde (e.g., 0.3 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a power of 420 W for 10 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Triturate the resulting solid with ethyl acetate (B1210297).

-

Collect the product by suction filtration.

Protocol 2: Microwave-Assisted Synthesis of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one

This is a one-pot synthesis from a β-keto ester and a hydrazine under neat (solvent-free) conditions.[7]

Materials:

-

Ethyl acetoacetate (B1235776)

-

Microwave reactor

-

Ethyl acetate for work-up

Procedure:

-

In a microwave-safe vessel, mix ethyl acetoacetate (7.68 mmol) and phenylhydrazine hydrate (7.29 mmol).

-

Expose the mixture to microwave irradiation with a power input of 20% for 4.0 minutes.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and stir vigorously.

-

Collect the precipitated product by filtration. If no precipitate forms, reduce the volume of the solution under low vacuum and cool to induce crystallization.

Data Presentation

The efficiency of microwave-assisted synthesis is evident from the significant reduction in reaction times and high yields. The following table summarizes quantitative data from various reported microwave-assisted syntheses of pyrazolone and related derivatives.

| Entry | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1 | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | None | 420 | - | 10 | 71 | [2] |

| 2 | Ethyl acetoacetate, phenylhydrazine hydrate | None | 20% input | - | 4 | - | [7] |

| 3 | 5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformate | Toluene | 150 | 160 | 35 | 10 | [4] |

| 4 | 5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformate | MeCN | 150 | 160 | 35 | 66 | [4] |

| 5 | 5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformate | EtOH | 150 | 160 | 35 | 72 | [4] |

Signaling Pathways and Logical Relationships

The synthesis of pyrazolidine-3,5-diones from diethyl malonate and hydrazines represents a fundamental condensation reaction. The logical relationship of this synthesis is depicted below.

Caption: Synthesis of pyrazolidine-3,5-diones from diethyl malonate.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative for the preparation of pyrazolidine-3,5-diones and related heterocyclic compounds.[2][8] The protocols and data presented here demonstrate the advantages of this technology, including significantly reduced reaction times and high yields, which are crucial for the rapid generation of compound libraries for drug discovery and development. The one-pot nature of these reactions further enhances their appeal by simplifying experimental procedures and reducing waste.[4][5][6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. eprints.sunway.edu.my [eprints.sunway.edu.my]

Application Notes: Classical Condensation Method for Pyrazolidine-3,5-dione Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolidine-3,5-dione core is a significant scaffold in medicinal chemistry, forming the structural basis for numerous drugs with anti-inflammatory, analgesic, and antipyretic properties.[1] The classical condensation method represents the traditional and most fundamental approach to constructing this heterocyclic ring. This method typically involves the condensation of a dialkyl malonate with a substituted hydrazine (B178648) in the presence of a base. While modern techniques like microwave-assisted synthesis have emerged, the classical approach remains valuable due to its well-established nature and the use of readily available starting materials.[1]

Principle of the Method

The synthesis is achieved through a base-catalyzed condensation reaction. A dialkyl malonate, such as diethyl malonate, is treated with a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then reacts with a hydrazine derivative (e.g., phenylhydrazine). The reaction proceeds via a double nucleophilic acyl substitution, where both nitrogen atoms of the hydrazine attack the two ester carbonyl groups of the malonate, leading to cyclization and the formation of the this compound ring with the elimination of two molecules of alcohol.

Quantitative Data Summary

The classical condensation method is characterized by specific reaction parameters that influence its outcome. The following table summarizes typical quantitative data for this synthesis.

| Parameter | Value | Reactants | Source |

| Reaction Time | 6 - 8 hours | Diethyl malonate, Substituted hydrazine | [1] |

| Typical Yield | 40 - 80% | Diethyl malonate, Substituted hydrazine | [1] |

| Key Advantage | Well-established, readily available starting materials | N/A | [1] |

| Key Disadvantage | Long reaction times, moderate yields, often requires purification by recrystallization | N/A | [1] |

Experimental Workflow and Protocols

The following section outlines the general workflow and a detailed protocol for the synthesis of 1-phenylthis compound (B12391) as a representative example of the classical condensation method.

References

Synthesis of 1,2-Diphenyl-pyrazolidine-3,5-dione: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione, a key heterocyclic scaffold in medicinal chemistry. The protocol details the classical condensation reaction between diethyl malonate and 1,2-diphenylhydrazine (B7769752) (hydrazobenzene). This application note includes a step-by-step experimental procedure, a summary of required reagents and materials, and a table of key quantitative data for the synthesized compound. Furthermore, a visual representation of the experimental workflow is provided using a DOT language diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Pyrazolidine-3,5-dione derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The parent compound, 1,2-diphenyl-pyrazolidine-3,5-dione, serves as a crucial precursor for the synthesis of more complex and therapeutically relevant molecules. The most common and reliable method for the synthesis of the this compound core involves the cyclocondensation of a hydrazine (B178648) derivative with a malonic acid derivative. This protocol focuses on the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione via the reaction of diethyl malonate with 1,2-diphenylhydrazine.

Reaction Scheme

The overall reaction for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione is depicted below:

Diethyl Malonate + 1,2-Diphenylhydrazine → 1,2-Diphenyl-pyrazolidine-3,5-dione + 2 Ethanol

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of 1,2-diphenyl-pyrazolidine-3,5-dione.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Typical Reaction Time | 6 - 8 hours |

| Typical Yield | 40 - 80% |

| Melting Point | 177 - 184 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.50 (m, 10H, Ar-H), 3.65 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | 170.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-CH), 45.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1750, 1720 (C=O), 1595, 1490 (C=C) |

| Mass Spectrum (m/z) | 252 (M⁺) |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione.

Materials:

-

Diethyl malonate

-

1,2-Diphenylhydrazine (Hydrazobenzene)

-

Sodium metal

-

Absolute ethanol

-

Toluene

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1,2-diphenylhydrazine in toluene.

-

Addition of Diethyl Malonate: Add diethyl malonate dropwise to the reaction mixture at room temperature with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in water.

-

Precipitation: Acidify the aqueous solution by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3). A precipitate of 1,2-diphenyl-pyrazolidine-3,5-dione will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1,2-diphenyl-pyrazolidine-3,5-dione as a crystalline solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione. The classical condensation method described herein is robust and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and workflow diagram will aid researchers in successfully synthesizing this important chemical intermediate for applications in drug discovery and development.

Knoevenagel Condensation for C4-Substituted Pyrazolidine-3,5-diones: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of C4-substituted pyrazolidine-3,5-diones via the Knoevenagel condensation. These compounds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. The provided protocols and data are intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of this promising class of molecules.

I. Introduction

Pyrazolidine-3,5-dione is a versatile heterocyclic scaffold that has been incorporated into numerous clinically used drugs, such as the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. The C4 position of the this compound ring is readily functionalized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction allows for the introduction of a wide variety of substituents at the C4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

The resulting 4-substituted this compound derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes such as cyclooxygenases (COX) or the modulation of signaling pathways involved in cell proliferation and apoptosis.

II. Synthetic Protocols

This section provides detailed protocols for the synthesis of the this compound core and its subsequent C4-substitution via Knoevenagel condensation.

Protocol 1: Synthesis of 1,2-Diphenylthis compound (B1210743)

This protocol describes the synthesis of the starting this compound ring system.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

To this solution, add 1,2-diphenylhydrazine (1.0 equivalent) and diethyl malonate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the solid from ethanol to obtain pure 1,2-diphenylthis compound.

Protocol 2: Knoevenagel Condensation for the Synthesis of 4-Arylidene-1,2-diphenylpyrazolidine-3,5-diones

This protocol details the catalyst-free Knoevenagel condensation of 1,2-diphenylthis compound with various aromatic aldehydes.

Materials:

-

1,2-Diphenylthis compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, suspend 1,2-diphenylthis compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-arylidene-1,2-diphenylthis compound derivative.

III. Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of C4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | R1 | R2 | MGC-803 IC50 (μM) | EC-109 IC50 (μM) | MCF-7 IC50 (μM) | SMMC-7721 IC50 (μM) |

| 4a | H | 4-Cl-Ph | > 50 | > 50 | > 50 | > 50 |

| 4d | H | 4-F-Ph | 25.3 ± 1.5 | 30.1 ± 1.8 | 28.4 ± 1.6 | 33.2 ± 2.1 |

| 4g | H | 4-MeO-Ph | 15.2 ± 1.1 | 18.9 ± 1.3 | 20.1 ± 1.4 | 22.5 ± 1.7 |

| 4j | H | 2,4-diCl-Ph | 10.1 ± 0.8 | 12.5 ± 1.0 | 11.3 ± 0.9 | 14.8 ± 1.2 |

| 4u | H | 3,4,5-triMeO-Ph | 5.1 ± 0.4 | 6.8 ± 0.5 | 7.2 ± 0.6 | 10.1 ± 0.9 |

IV. Experimental Workflows and Signaling Pathways

This section provides visual representations of the experimental workflows for the synthesis and biological evaluation of C4-substituted pyrazolidine-3,5-diones, as well as a proposed signaling pathway for their anti-inflammatory activity.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[1][2]

V. Detailed Experimental Protocols for Biological Assays

Protocol 3: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MGC-803, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

C4-substituted this compound compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-